molecular formula C13H19N3O3 B2937724 Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate CAS No. 1292589-33-3

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate

Cat. No.: B2937724
CAS No.: 1292589-33-3
M. Wt: 265.313
InChI Key: LEVRDCZXQGBOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate is a chemical compound with the molecular formula C13H19N3O3. It is known for its unique structure, which includes an aromatic ester, a primary amine, and a secondary amine. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 2-(dimethylcarbamoyl)ethylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the esterification is achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-([2-(dimethylamino)ethyl]amino)benzoate
  • Methyl 3-amino-4-([2-(diethylcarbamoyl)ethyl]amino)benzoate

Uniqueness

Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.

Properties

IUPAC Name

methyl 3-amino-4-[[3-(dimethylamino)-3-oxopropyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-16(2)12(17)6-7-15-11-5-4-9(8-10(11)14)13(18)19-3/h4-5,8,15H,6-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVRDCZXQGBOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNC1=C(C=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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